2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a chloro group and a boronic ester moiety, making it a versatile reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-chloroaniline with a boronic acid derivative under mild conditions.
Cross-Coupling Reactions: It can be prepared through cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using automated synthesis equipment to ensure consistency and purity.
Continuous Flow Synthesis: Some manufacturers employ continuous flow synthesis techniques to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide or potassium iodide are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Cyanides, iodides, and other substituted anilines.
Chemistry:
Cross-Coupling Reactions: Used in Suzuki-Miyaura coupling reactions to synthesize biaryls and other complex organic molecules.
Boronic Acid Derivatives: Serves as a precursor for the synthesis of boronic acids, which are crucial in organic synthesis.
Biology:
Protein Labeling: Utilized in bioconjugation techniques to label proteins and peptides for biological studies.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical research.
Medicine:
Drug Development: Explored for its role in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.
Cancer Research: Studied for its potential use in cancer therapy due to its ability to interact with biological targets.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Catalysis: Used as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
Target of Action
Similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which are useful glycosyl donors and ligands .
Biochemical Pathways
The phosphitylation process can lead to the formation of useful glycosyl donors and ligands , which can be involved in various biochemical reactions.
Result of Action
The compound’s ability to form useful glycosyl donors and ligands through phosphitylation suggests that it could have significant effects on cellular biochemistry .
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness:
Functional Group Diversity: The presence of both chloro and boronic ester groups makes it unique compared to other similar compounds.
Versatility: Its ability to participate in a wide range of chemical reactions sets it apart from other boronic acid derivatives.
This compound's unique properties and versatile applications make it a valuable tool in both research and industry. Its ability to undergo various chemical reactions and interact with biological targets highlights its potential in advancing scientific knowledge and developing new technologies.
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBQCGHXVOJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162676 | |
Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269233-01-3 | |
Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269233-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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